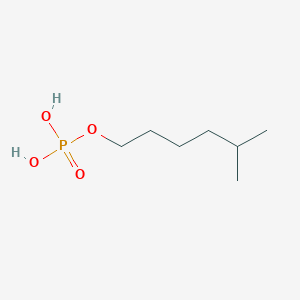

5-Methylhexyl dihydrogen phosphate

Description

Properties

Molecular Formula |

C7H17O4P |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

5-methylhexyl dihydrogen phosphate |

InChI |

InChI=1S/C7H17O4P/c1-7(2)5-3-4-6-11-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) |

InChI Key |

ZTDDPRXWIFYYCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Phosphoric Acid

-

- Mix 5-methylhexanol with concentrated phosphoric acid in a molar ratio typically around 1:1 to 1:2.

- Heat the mixture to temperatures ranging from 100°C to 150°C under reflux.

- Maintain the reaction for several hours (2–6 hours) to ensure complete esterification.

- Remove water formed during the reaction by azeotropic distillation or under reduced pressure to drive the reaction forward.

- Upon completion, cool the reaction mixture and isolate the product by crystallization or extraction.

-

- The reaction requires careful temperature control to avoid decomposition.

- The product is often purified by recrystallization or solvent extraction.

Phosphorylation Using Phosphorus Oxychloride (POCl3)

-

- Add 5-methylhexanol dropwise to POCl3 at low temperature (0–5°C) under inert atmosphere to form the phosphoryl intermediate.

- Stir the reaction mixture at room temperature for 1–2 hours.

- Quench the reaction by slow addition of ice-cold water to hydrolyze the intermediate to this compound.

- Neutralize the mixture if necessary and isolate the product by filtration or extraction.

-

- Higher yields and purity.

- More controlled reaction conditions.

-

- Use of corrosive and moisture-sensitive POCl3 requires careful handling.

Data Table: Summary of Preparation Parameters for this compound (Inferred)

| Parameter | Direct Esterification Method | POCl3 Phosphorylation Method |

|---|---|---|

| Reactants | 5-Methylhexanol + H3PO4 | 5-Methylhexanol + POCl3 |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1:2 | 1:1 (stoichiometric) |

| Temperature | 100–150°C | 0–5°C (addition), then room temp |

| Reaction Time | 2–6 hours | 1–2 hours |

| Water Removal | Azeotropic distillation or vacuum | Hydrolysis step after phosphorylation |

| Purification | Crystallization, extraction | Filtration, washing, neutralization |

| Yield | Moderate to good (50–80%) | High (70–90%) |

| Safety Considerations | Corrosive acid handling, heat control | Handling of POCl3, moisture sensitivity |

Research Findings and Notes

- The direct esterification method is straightforward but often requires prolonged heating and careful removal of water to shift equilibrium toward product formation.

- Phosphorylation with phosphorus oxychloride provides better control and higher yields but involves more hazardous reagents.

- The choice of method depends on scale, available equipment, and safety considerations.

- Purification is critical as organophosphate esters are often hygroscopic and sensitive to hydrolysis.

- Analytical techniques such as NMR, IR spectroscopy, and elemental analysis are used to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylhexyl dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.

Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.

Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Oxidation: Phosphoric acid derivatives and other oxidized products.

Reduction: Phosphite compounds and other reduced forms.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

5-Methylhexyl dihydrogen phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methylhexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular membranes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neopentyl Dihydrogen Phosphate

- Structure : Neopentyl dihydrogen phosphate features a branched, bulky neopentyl (2,2-dimethylpropyl) group attached to the phosphate moiety.

- Reactivity : highlights that neopentyl dihydrogen phosphate undergoes acid-catalyzed hydrolysis with a smooth rate increase in acidic conditions, contrasting with phenyl-substituted phosphates that exhibit rate maxima in strong acids. This suggests steric hindrance from the branched alkyl group stabilizes the intermediate during hydrolysis .

- Applications : Such compounds are used in mechanistic studies of phosphate ester hydrolysis, relevant to pesticide and pharmaceutical degradation pathways.

Methyl Dihydrogen Phosphate

- Structure : A simple phosphate with a methyl group directly bonded to the phosphate.

- Reactivity: Methyl dihydrogen phosphate hydrolyzes via a different pathway compared to neopentyl derivatives, likely due to reduced steric hindrance. Its smaller size may increase solubility in polar solvents.

- Applications: Found in biochemical buffers and as a precursor in synthesizing more complex organophosphates.

Potassium and Lithium Dihydrogen Phosphates

- Structure: Inorganic salts (e.g., KH₂PO₄, LiH₂PO₄) with metal cations.

Physical Properties :

- Key Differences : The ionic nature of these salts contrasts with the organic 5-methylhexyl derivative, which is likely less water-soluble but more lipophilic due to its alkyl chain.

Sodium Dihydrogen Phosphate Dihydrate

- Structure: NaH₂PO₄·2H₂O, a hydrated inorganic phosphate.

- Applications: Widely used in pharmaceuticals (tablet excipient) and food preservation. Its high water solubility and stability under physiological conditions differ from organic phosphates like 5-methylhexyl dihydrogen phosphate, which may be tailored for non-polar environments .

Functional and Industrial Comparisons

- Hydrophobicity: The 5-methylhexyl group likely enhances lipid solubility compared to methyl or inorganic phosphates, making it a candidate for surfactant formulations or extraction processes.

- Synthetic Utility: and describe methods for synthesizing phosphonate and diphenyl phosphate derivatives, suggesting that this compound could be synthesized via analogous routes (e.g., esterification of phosphoric acid with 5-methylhexanol).

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 5-methylhexyl dihydrogen phosphate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves reacting 5-methylhexanol with phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under controlled anhydrous conditions. Key steps include:

Dropwise addition of POCl₃ to the alcohol at 0–5°C to minimize side reactions.

Gradual heating to 60–80°C with stirring for 4–6 hours.

Hydrolysis of the intermediate with ice-cold water to yield the dihydrogen phosphate.

Purity is enhanced via vacuum distillation or recrystallization from non-polar solvents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Identifies alkyl chain environment (δ 0.8–1.5 ppm for methyl groups) and phosphate group (δ 0–5 ppm for ³¹P).

- FT-IR : Confirms P=O (1250–1300 cm⁻¹) and P-O-C (1050–1150 cm⁻¹) bonds.

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase columns (C18) with ESI-MS in negative ion mode .

Q. How can key physicochemical properties (e.g., solubility, pKa) be experimentally determined?

- Methodological Answer :

- Solubility : Measure in water, ethanol, and hexane via gravimetric analysis after saturation and filtration.

- pKa : Use potentiometric titration with a pH meter in aqueous or mixed solvents (e.g., water-DMSO). The phosphate group typically exhibits pKa₁ ≈ 1.5–2.5 and pKa₂ ≈ 6.5–7.5 .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation.

- Store in airtight containers away from oxidizers and bases.

- In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

- Refer to SDS guidelines for disposal (e.g., incineration via licensed facilities) .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or proteins in biochemical systems?

- Methodological Answer :

- Membrane studies : Use fluorescence anisotropy with DPH probes to assess changes in membrane fluidity.

- Protein interactions : Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics or circular dichroism (CD) to monitor structural changes in enzymes (e.g., phosphatases) .

Q. What role does this compound play in modulating material properties (e.g., in cement or polymers)?

- Methodological Answer :

- In cement hydration, use XRD to track phase formation (e.g., 5·1·7 phase in magnesium oxysulfate cement) and compressive strength tests (ASTM C109) to evaluate delayed early hydration vs. long-term stability.

- For polymers, perform rheological studies to assess its surfactant effects on viscosity .

Q. How can contradictory data on the compound’s effects (e.g., dual roles in hydration processes) be resolved?

- Methodological Answer :

- Apply time-resolved XRD or SEM-EDS to correlate phase formation kinetics with mechanical properties.

- Design multi-variable experiments (e.g., varying phosphate concentration and curing temperature) to isolate contributing factors. Statistical tools like ANOVA help identify significant variables .

Q. What methodologies are recommended for assessing environmental toxicity and biodegradability?

- Methodological Answer :

- Acute toxicity : Use Daphnia magna or Vibrio fischeri bioassays (OECD 202/ISO 11348).

- Biodegradation : Conduct OECD 301F closed bottle tests with activated sludge. Analyze metabolites via LC-MS/MS .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.